molecular formula C12H11NO3 B14395776 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one CAS No. 87862-76-8

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one

Cat. No.: B14395776
CAS No.: 87862-76-8
M. Wt: 217.22 g/mol
InChI Key: NSBLHOGYVHQSHZ-UHFFFAOYSA-N
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Description

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring fused with a benzodioxole moiety and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one typically involves the reaction of o-aminoacetophenone with piperonal in the presence of a base such as sodium hydroxide. This reaction proceeds via a Claisen-Schmidt condensation mechanism, yielding the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclopentanol derivatives, and various substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism by which 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one is unique due to its cyclopentenone ring fused with a benzodioxole moiety, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87862-76-8

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-amino-2-(1,3-benzodioxol-5-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H11NO3/c13-8-2-3-9(14)12(8)7-1-4-10-11(5-7)16-6-15-10/h1,4-5H,2-3,6,13H2

InChI Key

NSBLHOGYVHQSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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